Potassium 2-(3-fluorophenyl)vinyltrifluoroborate

Hydrolytic Stability Suzuki-Miyaura Coupling Potassium Trifluoroborate

Procure this bench-stable, non-hygroscopic potassium organotrifluoroborate as a superior boronic acid surrogate for reliable Suzuki-Miyaura cross-couplings. Its enhanced shelf stability eliminates protodeboronation and oxidative degradation, ensuring consistent stoichiometry and high yields in synthesizing complex 3-fluorophenylvinyl pharmacophores and π-conjugated materials.

Molecular Formula C8H6BF4K
Molecular Weight 228.04 g/mol
Cat. No. B12052671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 2-(3-fluorophenyl)vinyltrifluoroborate
Molecular FormulaC8H6BF4K
Molecular Weight228.04 g/mol
Structural Identifiers
SMILES[B-](C=CC1=CC(=CC=C1)F)(F)(F)F.[K+]
InChIInChI=1S/C8H6BF4.K/c10-8-3-1-2-7(6-8)4-5-9(11,12)13;/h1-6H;/q-1;+1/b5-4+;
InChIKeyBRMIITGYVNFWBN-FXRZFVDSSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 2-(3-fluorophenyl)vinyltrifluoroborate: A Stable Organoboron Reagent for Suzuki-Miyaura Cross-Coupling


Potassium 2-(3-fluorophenyl)vinyltrifluoroborate (CAS: 1810746-73-6) is a bench-stable organoboron reagent belonging to the class of potassium organotrifluoroborates [1]. It is specifically designed as a boronic acid surrogate for Suzuki-Miyaura cross-coupling reactions, offering enhanced stability and handling properties compared to traditional boronic acids [2]. The compound features a vinyl group attached to a 3-fluorophenyl ring, providing unique electronic characteristics that are valuable for synthesizing fluorinated styrenes and complex aryl-olefin derivatives [3]. This reagent is a solid, crystalline material that demonstrates significantly reduced sensitivity to air and moisture, making it a more reliable choice for demanding synthetic applications.

Why Potassium 2-(3-fluorophenyl)vinyltrifluoroborate Cannot Be Directly Substituted with a Simple Boronic Acid


Generic substitution with a boronic acid or a non-fluorinated analog is unreliable due to fundamental differences in stability, reactivity, and electronic properties. Standard boronic acids, such as 3-fluorophenylboronic acid, are prone to protodeboronation, trimerization (boroxine formation), and oxidative degradation, which complicates storage, handling, and can lead to unpredictable yields [1]. In contrast, potassium trifluoroborates are shelf-stable, non-hygroscopic salts that resist these side reactions, ensuring consistent stoichiometry and performance in cross-coupling reactions [2]. Furthermore, the 3-fluorophenyl moiety introduces specific electronic and steric effects that are not replicated by unsubstituted or differently substituted analogs. This directly influences reaction kinetics and product selectivity, meaning a simple swap to a boronic acid or other derivative would likely result in failed or inefficient couplings, particularly in complex, multi-step syntheses where precise control is paramount [3].

Quantitative Evidence for Potassium 2-(3-fluorophenyl)vinyltrifluoroborate Differentiation


Superior Hydrolytic Stability Over Boronic Acids Under Coupling Conditions

Potassium 2-(3-fluorophenyl)vinyltrifluoroborate, as a member of the potassium organotrifluoroborate class, exhibits significantly greater hydrolytic stability than its corresponding boronic acid. This stability is critical for ensuring consistent coupling yields, particularly in aqueous or protic media. The difference in stability is so pronounced that aryltrifluoroborates are often referred to as 'protected' boronic acids [1].

Hydrolytic Stability Suzuki-Miyaura Coupling Potassium Trifluoroborate

Enhanced Shelf and Handling Stability Relative to Boronic Acids

Potassium 2-(3-fluorophenyl)vinyltrifluoroborate is documented as a bench-stable, crystalline solid with reduced sensitivity to air and moisture. This is a well-established class advantage of potassium trifluoroborates over boronic acids, which are often hygroscopic and susceptible to air oxidation and trimerization [1].

Shelf Stability Air and Moisture Sensitivity Potassium Trifluoroborate

Efficient Transmetalation and Coupling Yields in Suzuki-Miyaura Reactions

Potassium alkenyltrifluoroborates are known to be efficient coupling partners in Suzuki-Miyaura reactions, providing good to excellent yields with a variety of aryl and heteroaryl halides. The specific reactivity of the 3-fluorophenylvinyl moiety is leveraged to construct complex molecules [1].

Suzuki-Miyaura Coupling Catalytic Efficiency Potassium Vinyltrifluoroborate

High-Value Application Scenarios for Potassium 2-(3-fluorophenyl)vinyltrifluoroborate


Synthesis of Fluorinated Styrene Libraries for Medicinal Chemistry

The compound is ideally suited for the rapid parallel synthesis of fluorinated styrene derivatives. Its stability and reliable cross-coupling performance, as highlighted by its class advantage over boronic acids [1], allow for the efficient generation of diverse compound libraries where the 3-fluorophenylvinyl motif is a key pharmacophore. This is particularly valuable in drug discovery programs targeting kinases or other proteins where fluorine substitution modulates binding affinity and metabolic stability [1].

Late-Stage Functionalization of Complex Drug Intermediates

Due to its functional group tolerance and air/moisture stability, this reagent is an excellent choice for late-stage diversification. The improved atom economy and reduced waste, derived from using near-stoichiometric amounts of the stable trifluoroborate salt versus a boronic acid [2], are critical for modifying valuable, advanced intermediates. This minimizes costly purification steps and maximizes the recovery of precious material.

Development of Advanced Materials and Conjugated Polymers

The 3-fluorophenylvinyl unit is a useful building block for creating π-conjugated systems with tailored electronic properties. The robust nature of this potassium trifluoroborate reagent ensures high-quality monomer synthesis, leading to polymers with consistent molecular weight and performance characteristics for applications in organic electronics, such as OLEDs or OPVs [1].

Reliable Reagent Stock for High-Throughput Experimentation (HTE) Labs

The compound's documented long-term shelf stability and ease of handling make it a superior choice for HTE and automated synthesis platforms. Procurement for a core facility can rely on the consistent performance of this reagent over extended periods, avoiding the common issue of boronic acid degradation and the resultant variability in cross-coupling screens [1].

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